molecular formula C18H20ClN3O5S B1219698 Glicondamide CAS No. 52994-25-9

Glicondamide

Cat. No.: B1219698
CAS No.: 52994-25-9
M. Wt: 425.9 g/mol
InChI Key: RXOBKRPNVDTZQF-UHFFFAOYSA-N
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Description

Glycinamide, also known as 2-aminoacetamide, is an organic compound with the molecular formula H₂NCH₂C(O)NH₂. It is the amide derivative of the amino acid glycine. Glycinamide is a water-soluble, white solid that is commonly used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycinamide can be synthesized by treating glycine or its esters with ammonia. One common method involves the reaction of glycine ethyl ester hydrochloride with ammonia to yield glycinamide . Another method involves the hydrolysis of glycinonitrile in the presence of hydrochloric acid to produce glycinamide hydrochloride .

Industrial Production Methods

In industrial settings, glycinamide hydrochloride is often produced by dissolving glycinonitrile hydrochloride in isopropanol, heating the solution to 50-70°C, and then saturating it with dried hydrogen chloride gas. The mixture is then maintained at this temperature for several hours before cooling and filtering to obtain glycinamide hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Glycinamide undergoes various chemical reactions, including:

    Oxidation: Glycinamide can be oxidized to glycine.

    Reduction: It can be reduced to ethylenediamine.

    Substitution: Glycinamide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with glycinamide under basic conditions.

Major Products Formed

    Oxidation: Glycine

    Reduction: Ethylenediamine

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Glycinamide has a wide range of applications in scientific research:

Mechanism of Action

Glycinamide exerts its effects through various molecular targets and pathways. In the context of purine biosynthesis, glycinamide ribonucleotide synthetase catalyzes the formation of glycinamide ribonucleotide from glycine and phosphoribosylamine. This reaction involves the consumption of an ATP molecule and proceeds through the formation of a glycyl-phosphate intermediate . The detailed mechanism involves the interaction of glycinamide with charged amino acid residues in the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Glycine: The parent amino acid from which glycinamide is derived.

    Ethylenediamine: A reduction product of glycinamide.

    Glycinonitrile: A precursor in the synthesis of glycinamide.

Uniqueness

Glycinamide is unique due to its dual role as both an amide and an amino acid derivative. This allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in both biological and chemical processes. Its ability to act as a ligand for transition metals further enhances its utility in coordination chemistry .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-(methylcarbamoylsulfamoyl)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-20-18(24)22-28(25,26)14-6-3-12(4-7-14)9-10-21-17(23)15-11-13(19)5-8-16(15)27-2/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOBKRPNVDTZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201026
Record name Glicondamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52994-25-9
Record name Glicondamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052994259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glicondamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLICONDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876SH4764F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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